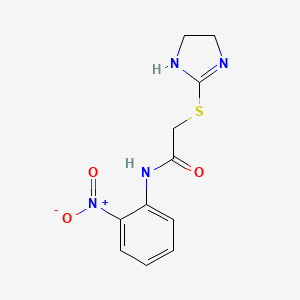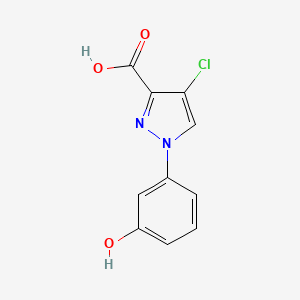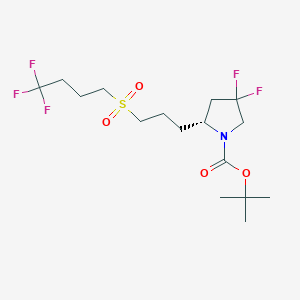
tert-Butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, multiple fluorine atoms, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the fluorinated groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce de-fluorinated or de-sulfonylated compounds.
科学的研究の応用
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, while the sulfonyl group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
類似化合物との比較
Similar Compounds
tert-Butyl ®-4,4-difluoro-2-(3-(butylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure but without the trifluorobutyl group.
tert-Butyl ®-4,4-difluoro-2-(3-(methylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of trifluorobutyl.
Uniqueness
The presence of the trifluorobutyl group in tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
特性
分子式 |
C16H26F5NO4S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H26F5NO4S/c1-14(2,3)26-13(23)22-11-15(17,18)10-12(22)6-4-8-27(24,25)9-5-7-16(19,20)21/h12H,4-11H2,1-3H3/t12-/m1/s1 |
InChIキー |
VLYSOMBMGJQRQU-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
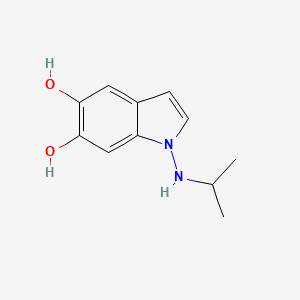


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
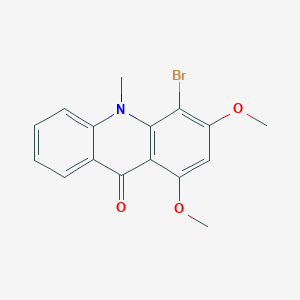
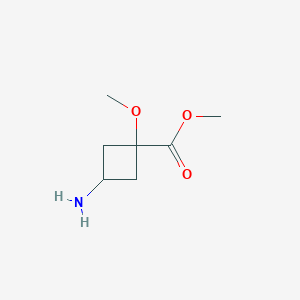
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
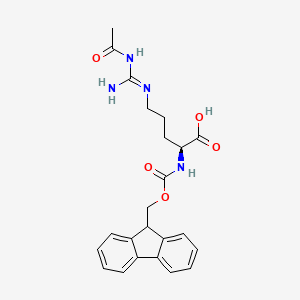
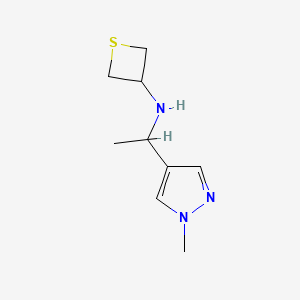
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
